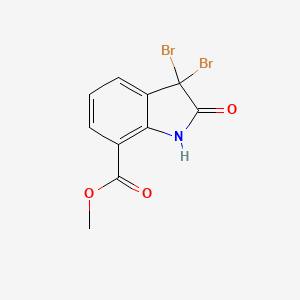

Methyl 3,3-Dibromo-oxindole-7-carboxylate

Description

Properties

Molecular Formula |

C10H7Br2NO3 |

|---|---|

Molecular Weight |

348.97 g/mol |

IUPAC Name |

methyl 3,3-dibromo-2-oxo-1H-indole-7-carboxylate |

InChI |

InChI=1S/C10H7Br2NO3/c1-16-8(14)5-3-2-4-6-7(5)13-9(15)10(6,11)12/h2-4H,1H3,(H,13,15) |

InChI Key |

SCLRVMZIKGKHNJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)C(C(=O)N2)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

- Substrate : Methyl oxindole-7-carboxylate (CAS 380427-39-4).

- Reagents : NBS (1.2–2.5 equiv), radical initiators (e.g., AIBN or light), and solvents like CCl₄ or acetic acid.

- Temperature : 0–25°C, depending on the initiation method.

- Mechanism : NBS generates bromine radicals under initiation, leading to hydrogen abstraction at C3 and subsequent bromination. The reaction proceeds via a radical chain mechanism, ensuring high regioselectivity for the 3,3-dibromo product.

Yield and Optimization

Electrophilic Bromination with Molecular Bromine

Alternative methods employ molecular bromine (Br₂) in acidic media, particularly for large-scale synthesis. This approach leverages electrophilic aromatic substitution, with the carboxylate group directing bromination to the C3 position.

Protocol Details

- Substrate : Methyl oxindole-7-carboxylate.

- Reagents : Br₂ (2.0 equiv) in acetic acid or HBr/AcOH mixture.

- Temperature : 40–60°C, 4–8 hours.

- Workup : Quenching with Na₂S₂O₃, followed by precipitation in ice water.

Catalytic Bromination Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH serves as a stable bromine source in catalytic systems, offering improved safety and selectivity. This method is advantageous for reactions requiring mild conditions.

Synthetic Procedure

Mechanistic Insights

- DBDHM releases bromine radicals slowly, minimizing over-bromination.

- The carboxylate group at C7 electronically deactivates the indole ring, directing bromination to C3.

Multi-Step Synthesis via Intermediate Oxindoles

Patents describe indirect routes starting from simpler indole derivatives. For example, WO2013093928A1 outlines a process involving:

Key Steps and Conditions

- Reduction : Sn/HCl in methanol at 75–80°C.

- Bromination : NBS (2.5 equiv) in THF at −78°C.

- Overall Yield : 52–65% after purification.

Comparative Analysis of Methods

| Method | Reagents | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| NBS Bromination | NBS, AIBN, CCl₄ | 65–78 | 90–95 | High regioselectivity, mild conditions |

| Br₂ in Acetic Acid | Br₂, AcOH | 70–85 | 85–90 | Cost-effective, scalable |

| DBDHM Catalysis | DBDHM, K₂CO₃, EtOH | 60–72 | 92–97 | Safer, fewer byproducts |

| Multi-Step Synthesis | Sn/HCl, NBS | 52–65 | 88–93 | Flexible for functionalized derivatives |

Optimization Studies and Challenges

Solvent Effects

Temperature Control

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-Dibromo-oxindole-7-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form mono-bromo or non-bromo derivatives using reducing agents like sodium borohydride.

Oxidation Reactions: Oxidation of the oxindole ring can be achieved using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (palladium, copper).

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, THF).

Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).

Major Products Formed

Substitution: Substituted oxindole derivatives with various functional groups.

Reduction: Mono-bromo or non-bromo oxindole derivatives.

Oxidation: Oxidized oxindole derivatives with additional functional groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 3,3-Dibromo-oxindole-7-carboxylate is part of the oxindole family, which has been recognized for its significant biological activities. Research indicates that derivatives of oxindoles exhibit a range of pharmacological properties, including:

- Anticancer Activity : Compounds containing oxindole structures have been shown to inhibit cancer cell proliferation. For instance, studies highlight that certain dibromo derivatives can induce cytotoxic effects against various cancer cell lines by targeting specific signaling pathways involved in tumor growth and metastasis .

- Antimicrobial Properties : The brominated indole derivatives have demonstrated promising antimicrobial effects. The presence of bromine in the structure enhances the compound's interaction with microbial targets, potentially leading to the development of new antibiotics .

- Anti-inflammatory Effects : Some studies suggest that oxindole derivatives can modulate inflammatory responses, making them candidates for treating inflammatory diseases .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for:

- Synthesis of Complex Molecules : The compound can be utilized as a building block for synthesizing more complex molecules through various chemical reactions such as cycloaddition and alkylation . This versatility is crucial in the development of new drugs and biologically active compounds.

- Diverse Functionalization : The presence of multiple reactive sites on the oxindole scaffold enables chemists to introduce various functional groups, enhancing the compound's biological activity and specificity .

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Anticancer Research

A study focused on the anticancer properties of dibromo oxindoles demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression through modulation of cyclin-dependent kinases (CDKs) .

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of various oxindole derivatives found that this compound showed potent activity against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of Methyl 3,3-Dibromo-oxindole-7-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atoms and the oxindole ring play a crucial role in its bioactivity. The compound can interact with enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substitution patterns, molecular weights, and functional groups, leading to variations in physicochemical properties and applications. Below is a detailed comparison:

Structural and Functional Group Differences

Methyl 4-bromo-1H-indole-7-carboxylate (CAS 1224724-39-3):

- Methyl 5-bromo-2-oxoindoline-7-carboxylate (CAS 898747-32-5): Contains a single bromine at position 5 and a ketone group at position 2. Similarity score: 0.92, reflecting closer structural resemblance . Applications: Potential intermediate for neuroactive compounds or kinase inhibitors.

Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1-methyl-1H-indole-2-carboxylate (CymitQuimica):

- Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (CAS 221167-40-4): Quinoxaline core replaces oxindole, with a bromine at position 7 and a ketone group. Molecular weight: 283.08; lower density (1.78 g/cm³) and pKa (7.91) suggest distinct solubility and reactivity . Applications: Likely used in heterocyclic chemistry or as a precursor for antibacterial agents.

Molecular Weight and Reactivity

| Compound Name | Molecular Weight | Key Substituents | Reactivity Notes |

|---|---|---|---|

| This compound | ~330 (estimated) | 3,3-dibromo, 7-methyl ester | High electrophilicity at brominated sites |

| Methyl 4-bromo-1H-indole-7-carboxylate | ~254 (estimated) | 4-bromo, 7-methyl ester | Moderate reactivity for cross-coupling |

| Methyl 7-bromo-6-chloro-3-(methoxy-oxopropyl) | 388.64 | 7-bromo, 6-chloro, 3-methoxy-oxopropyl | Steric hindrance may slow reactions |

| Methyl 7-bromo-3-oxo-quinoxaline-2-carboxylate | 283.08 | 7-bromo, quinoxaline core | Planar structure enhances π-stacking |

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : Brominated oxindoles and indoles are frequently used in drug discovery. For example, 7-substituted indoles are explored for antiviral and anticancer activities .

- Synthetic Challenges: The 3,3-dibromo substitution in this compound may pose regioselectivity challenges during further derivatization, whereas mono-halogenated analogs offer more straightforward modification pathways .

- Commercial Availability : this compound is niche but accessible via specialized suppliers (e.g., American Custom Chemicals Corporation), while analogs like Methyl 5-bromo-2-oxoindoline-7-carboxylate have higher similarity scores, suggesting broader applicability .

Biological Activity

Methyl 3,3-dibromo-oxindole-7-carboxylate is a compound that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

1. Chemical Structure and Synthesis

This compound belongs to the oxindole family, characterized by the presence of a bicyclic structure that includes an indole moiety. The synthesis of this compound typically involves bromination reactions followed by esterification processes. Various synthetic routes have been explored to optimize yield and purity, which are crucial for subsequent biological evaluations.

2. Biological Activity Overview

The biological activities of this compound include:

- Antiviral Activity : Recent studies have indicated that oxindole derivatives exhibit significant antiviral properties, particularly against HIV-1. For instance, compounds structurally related to this compound have shown inhibitory effects on HIV-1 reverse transcriptase, suggesting potential as antiviral agents .

- Antitumor Activity : The oxindole scaffold has been recognized for its antitumor potential. Research indicates that derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

- Antimicrobial Properties : Some studies have reported that oxindole derivatives possess antimicrobial activity against various pathogens. This includes both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in viral replication or tumor growth. For example, inhibition of HIV reverse transcriptase is a key mechanism for its antiviral action .

- Cell Signaling Modulation : By interacting with cellular signaling pathways, such as those involving AMPK (AMP-activated protein kinase), the compound may enhance glucose uptake and improve metabolic profiles in cells .

4. Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound and related compounds:

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| 6f | Anti-HIV-1 | 0.4578 μM | |

| 6g | Anti-HIV-1 | 1.276 μM | |

| Various | Antitumor | Varies |

These findings highlight the potency of certain derivatives in inhibiting viral infectivity and their potential therapeutic applications.

5. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its potential as an antiviral and antitumor agent makes it a candidate for future drug development efforts. Continued research into its mechanisms of action and optimization of its pharmacological properties will be essential in harnessing its full therapeutic potential.

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Key signals include the C7 methyl ester (δ ~3.9 ppm in ¹H; δ ~52 ppm in ¹³C) and absence of C3 protons. Compare with Methyl 7-chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylate (δ 3.9–4.1 ppm for ester groups ).

- HRMS : Validate molecular ion [M+H]⁺ at m/z 335.8923 (C₁₀H₇Br₂NO₃). Use ESI+ mode with internal calibration .

- XRD : Confirm crystal packing and Br···O interactions, which influence solubility and melting point .

Advanced: How can researchers address contradictory data in thermal stability studies of this compound?

Methodological Answer :

Contradictions in decomposition temperatures (Td) may arise from:

- Impurities : Trace solvents (e.g., DCM) lower observed Td. Pre-dry samples under vacuum (40°C, 24 hrs) before DSC/TGA .

- Polymorphism : Recrystallize from different solvents (ethanol vs. acetonitrile) to isolate stable polymorphs.

- Atmospheric Effects : Perform stability tests under N₂ vs. O₂ to assess oxidative degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.